molecular formula C8H15N5O2 B13121249 Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate

Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate

Cat. No.: B13121249
M. Wt: 213.24 g/mol
InChI Key: XHSBRYMEGJEMPC-UHFFFAOYSA-N
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Description

Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-5-ethyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The 1,2,4-triazole ring is known to form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate can be compared with other similar compounds, such as:

    Ethyl 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)amino)acetate: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and properties.

    Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)amino)acetate: Contains a phenyl group, which can significantly alter its chemical and biological properties.

    Ethyl 2-((4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)amino)acetate: The presence of an isopropyl group can affect its solubility and reactivity.

Properties

Molecular Formula

C8H15N5O2

Molecular Weight

213.24 g/mol

IUPAC Name

ethyl 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)amino]acetate

InChI

InChI=1S/C8H15N5O2/c1-3-6-11-12-8(13(6)9)10-5-7(14)15-4-2/h3-5,9H2,1-2H3,(H,10,12)

InChI Key

XHSBRYMEGJEMPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1N)NCC(=O)OCC

Origin of Product

United States

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